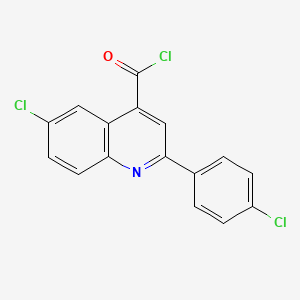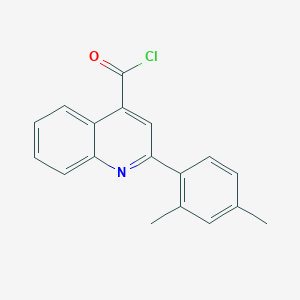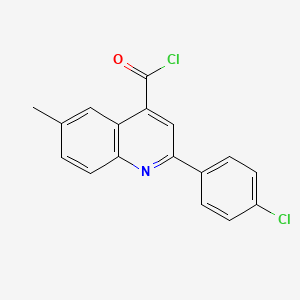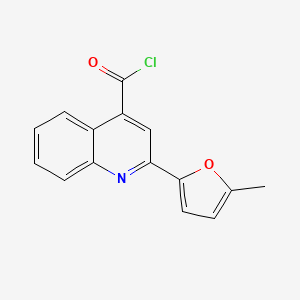
6-氯-2-(4-氯苯基)喹啉-4-酰氯
描述
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular weight of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is 336.60 . The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Physical and Chemical Properties Analysis
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a solid at ambient temperature . Its molecular weight is 336.60 .科学研究应用
光谱表征和非线性光学 (NLO) 性质
喹啉衍生物的结构参数和光谱特性已使用 DFT 和 TD-DFT/PCM 计算进行了广泛研究。例如,对 4-(4-氯苯基)-2-氧代-1,2,5,6-四氢苯并[h]喹啉-3-腈及其类似物的研究证明了分子结构、光谱特性(FT-IR、NMR、UV-Vis)和非线性光学性质。这些研究通过详细分析它们的电子相互作用和稳定化能,有助于理解这些化合物的潜在生物和缓蚀应用 (Wazzan, Al-Qurashi, & Faidallah, 2016)。
薄膜的结构和光学性质
喹啉衍生物在沉积为薄膜时也表现出独特的光学和结构性质。对 2-氨基-6-乙基-5-氧代-4-(3-苯氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-腈 (Ph-HPQ) 等化合物的研究表明,这些材料在热沉积后成为分散在无定形基质中的纳米微晶。这些性质对它们在光伏器件和其他电子应用中的使用有影响,因为它们影响吸收参数、摩尔消光系数和振荡器强度等光学特性 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
光伏应用
喹啉衍生物的光伏特性,例如 2-氨基-4-(2-Cl)-6-乙基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-腈 (Ch-HPQ),对于有机-无机光电二极管制造的发展很重要。这些化合物已被用于制造在黑暗和光照条件下都表现出整流行为和光伏特性的器件,突出了它们在制造高效光电二极管中的潜力 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
杀菌活性
喹啉衍生物的杀菌活性已被探索,为开发新的农用化学品奠定了基础。对一系列氟化喹啉酰胺化合物(包括 6-氯-2-(2,6-二氟苯基)喹啉-4-酰氯)的合成和评价的研究表明,在低浓度下对各种真菌具有显着的活性。这项研究表明这些化合物作为新型杀菌剂的先导结构的潜力 (Ni 等人,2015)。
作用机制
Mode of Action
Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations are diverse and can lead to various cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
生化分析
Biochemical Properties
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with quinoline carboxylic acid derivatives, which are known for their antimicrobial properties . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their structure and activity.
Cellular Effects
The effects of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride on cells are profound. This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage, triggering cell death pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but can degrade when exposed to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered levels of metabolites and affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its site of action, ensuring its proper function within the cell.
属性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRDHSWWFVAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)


![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)








